molecular formula C23H24N6O2 B2458106 2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole CAS No. 1396799-18-0

2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole

Cat. No.: B2458106
CAS No.: 1396799-18-0
M. Wt: 416.485
InChI Key: NQISIFYJTBMNAG-UHFFFAOYSA-N
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Description

2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole is a complex organic compound that features a combination of indole, piperazine, and triazole moieties

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . It binds to these receptors with an affinity in the range from 22 nM to 250 nM . This interaction leads to changes in the receptor’s activity, influencing the contraction of smooth muscles.

Biochemical Pathways

The compound’s interaction with alpha1-adrenergic receptors affects the adrenergic signaling pathway . This pathway is involved in numerous physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The compound’s action on alpha1-adrenergic receptors can lead to various molecular and cellular effects. For instance, it can influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have potential therapeutic implications for conditions such as hypertension, benign prostate hyperplasia, and certain neurological conditions .

Preparation Methods

The synthesis of 2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole include:

These compounds share structural similarities, particularly the presence of arylpiperazine moieties, but differ in their specific substituents and overall pharmacokinetic profiles, which contribute to their unique therapeutic effects.

Properties

IUPAC Name

1H-indol-2-yl-[4-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-31-21-9-5-4-8-20(21)29-16-24-26-22(29)15-27-10-12-28(13-11-27)23(30)19-14-17-6-2-3-7-18(17)25-19/h2-9,14,16,25H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQISIFYJTBMNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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